molecular formula C16H12N2O5S B2654556 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 924873-64-3

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2654556
CAS No.: 924873-64-3
M. Wt: 344.34
InChI Key: YRCMLBJLMROVGF-UHFFFAOYSA-N
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Description

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a chemical hybrid of a nicotinic acid derivative and a succinimide moiety, designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly due to its potential multifunctional pharmacological profile. The core structure incorporates a 2,5-dioxopyrrolidinyl (succinimide) group, a scaffold recognized for its diverse biological activities. Research on analogous succinimide derivatives has demonstrated promising anthelmintic and antimicrobial properties, suggesting this compound could serve as a viable lead for targeting parasitic and bacterial infections . Furthermore, the presence of the nicotinic acid component links this molecule to well-established metabolic pathways and lipid-modifying mechanisms. Nicotinic acid (niacin) is known to exert profound effects on lipid metabolism by lowering triglycerides and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol, actions mediated through mechanisms such as the inhibition of diacylglycerol acyltransferase-2 (DGAT2) and activation of the G protein-coupled receptor GPR109A . The 4-hydroxyphenyl substitution may contribute additional pharmacological properties, potentially influencing the compound's binding affinity and selectivity. This unique combination of structural features makes this compound a versatile candidate for research into cardiovascular diseases, metabolic disorders, and infectious diseases. It is intended for use in in vitro assays, target identification studies, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-10-5-3-9(4-6-10)18-13(20)8-12(15(18)21)24-14-11(16(22)23)2-1-7-17-14/h1-7,12,19H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCMLBJLMROVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxypyrrolidine derivatives.

    Substitution: The thionicotinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxypyrrolidine derivatives, and various substituted nicotinic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its reactive functional groups allow for further modifications, enabling the development of new chemical entities with tailored properties.
  • Study of Reaction Mechanisms : Researchers utilize this compound to investigate reaction mechanisms due to its ability to participate in various organic reactions, providing insights into fundamental chemical processes.

Biology

  • Enzyme Interaction Studies : The unique structure of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid makes it a candidate for studying enzyme interactions. The hydroxy group can form hydrogen bonds with active sites, potentially modulating enzyme activity.
  • Protein Binding Studies : Its ability to interact with proteins allows researchers to explore binding affinities and the biological implications of these interactions, which are crucial for drug design and development.

Industrial Applications

  • Advanced Materials Production : The compound's reactive groups can be utilized in the production of advanced materials such as polymers and coatings. These applications leverage its chemical properties to enhance material performance.
  • Drug Development : Given its biological activity, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways or diseases.

Case Study 1: Enzyme Modulation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could significantly alter enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of related compounds revealed that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines. This highlights the importance of further exploring its derivatives for potential cancer therapies.

Mechanism of Action

The mechanism of action of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxopyrrolidinyl group can interact with hydrophobic pockets. The thionicotinic acid moiety can participate in redox reactions, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The target compound is part of a broader family of pyrrolidinone-thioether derivatives. Below is a comparative analysis of its structural and functional differences with closely related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Pyrrolidinone Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(4-Hydroxyphenyl) C₁₅H₁₂N₂O₅S 332.33 Phenolic -OH enhances polarity
2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid None (unsubstituted pyrrolidinone) C₁₀H₈N₂O₄S 252.24 Simpler structure, lower molecular weight
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}nicotinic acid 1-(4-Methylphenyl) C₁₆H₁₄N₂O₄S 330.36 Methyl group increases lipophilicity
2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic acid Cyclohexenyl ring C₈H₁₀O₄S 216.23 Non-aromatic, distinct conformational flexibility

Physicochemical and Functional Differences

Solubility: The target compound’s 4-hydroxyphenyl group improves aqueous solubility compared to the methyl-substituted analogue () due to hydrogen bonding .

Reactivity: The phenolic -OH in the target compound may participate in redox reactions (e.g., antioxidant activity), unlike the methyl or unsubstituted analogues . The thioether linkage in all compounds confers susceptibility to oxidation, forming sulfoxides or sulfones under oxidative conditions .

Hazard Profile: The unsubstituted pyrrolidinone analogue () is classified as an irritant (Xi), while substitution with hydroxyphenyl or methyl groups may alter toxicity profiles due to metabolic pathway differences .

Biological Activity

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS Number: 924873-64-3) is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H12_{12}N2_{2}O5_{5}S, with a molecular weight of approximately 344.3 g/mol. The compound features a hydroxyphenyl group, a dioxopyrrolidinyl moiety, and a thiol group linked to nicotinic acid. This structural arrangement is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC16_{16}H12_{12}N2_{2}O5_{5}S
Molecular Weight344.3 g/mol
CAS Number924873-64-3

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites on proteins, while the dioxopyrrolidinyl and thiol groups participate in diverse chemical interactions. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.

  • Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The presence of the hydroxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in pharmacology.

Research Findings

Recent studies have investigated the biological implications of this compound:

  • Antioxidant Studies : Research has demonstrated that similar compounds exhibit significant antioxidant activity through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .
  • Enzyme Interaction Studies : Compounds structurally related to this compound have been shown to inhibit AChE with varying potency. For instance, certain derivatives demonstrated IC50_{50} values lower than 10 µM, indicating strong inhibitory potential .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Neuroprotective Effects : A study on derivatives indicated that they could protect neuronal cells from oxidative damage and improve cognitive function in animal models of Alzheimer's disease .
  • Antimicrobial Efficacy : Another study reported that derivatives exhibited promising antimicrobial activity against various bacterial strains, suggesting their potential as therapeutic agents .

Q & A

Q. How to design a structure-activity relationship (SAR) study targeting the thioether moiety?

  • Methodological Answer : Synthesize analogs with variations in sulfur oxidation states (e.g., sulfoxide, sulfone) and evaluate via kinase inhibition assays (e.g., JAK2/STAT3). Use molecular dynamics to assess binding pocket interactions. For controls, include des-thio analogs and compare with 4-substituted nicotinic acid derivatives to isolate electronic vs. steric effects .

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